N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, an ethoxy-hydroxyphenyl group, and a hydrazinecarbonyl group. Its chemical formula is C16H16ClN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylhydrazine with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with formic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 3’-chloro-: Similar in structure but lacks the hydrazinecarbonyl group.
m-Chloroacetanilide: Another structurally related compound with different functional groups.
3-Chloroacetanilide: Shares the chlorophenyl group but differs in other substituents.
Uniqueness
N-(3-CHLOROPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-25-15-8-11(6-7-14(15)22)10-19-21-17(24)16(23)20-13-5-3-4-12(18)9-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI Key |
BLFLHTDGUMLULY-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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